O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine
説明
Fmoc-Ser(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-serine) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₂H₂₅NO₅, with a molecular weight of 383.44 g/mol and a melting point range of 123–130°C . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group, while the tert-butyl (tBu) group protects the hydroxyl side chain of serine. This dual protection ensures compatibility with SPPS protocols, where the Fmoc group is removed under basic conditions (e.g., piperidine), and the tBu group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) .
Fmoc-Ser(tBu)-OH is critical in synthesizing complex peptides such as daptomycin (an antibiotic) and MUC1 (a T-cell helper peptide), where chemoselective coupling and stability under diverse reaction conditions are essential . It also enables the creation of self-assembled nanostructures and morpholine derivatives, showcasing its versatility in materials science and medicinal chemistry .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REITVGIIZHFVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868060 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-33-8 | |
| Record name | O-(tert-Butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
準備方法
Catalyst Selection
Perchloric acid, employed in Method 1, accelerates t-Bu etherification but requires cautious handling due to its oxidative nature. Recent studies suggest substituting it with milder acids like camphorsulfonic acid (CSA), which maintain high reaction rates while improving safety profiles.
Solvent Systems
Tert-butyl alcohol serves dual roles as both solvent and reactant in Method 1, minimizing waste generation. For Method 2, switching from dichloromethane to ethyl acetate enhances green chemistry metrics without compromising yield.
Racemization Control
The initial Fmoc protection in Method 1 reduces racemization during subsequent saponification, as the bulky Fmoc group sterically hinders base-induced epimerization. This contrasts with Method 2, where the t-Bu group offers limited protection, necessitating lower temperatures (<25°C) during hydrolysis.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Protection Sequence | Fmoc → t-Bu | t-Bu → Fmoc |
| Overall Yield | 78–82% | 75–80% |
| Enantiomeric Excess (ee) | >99% | 97–99% |
| Key Advantage | Lower racemization risk | Simplified ester hydrolysis |
| Industrial Scalability | High (continuous pH control) | Moderate (batch processing) |
化学反応の分析
Fmoc Group Removal
- Reagent : 20–30% piperidine in dimethylformamide (DMF)
- Conditions : Room temperature for 20–30 minutes
- Mechanism : Base-induced β-elimination cleaves the Fmoc group, releasing the free amino group for subsequent coupling .
- Outcome : Quantitative deprotection (>99%) with minimal side reactions .
tBu Group Removal
- Reagent : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water)
- Conditions : 1–3 hours at room temperature
- Mechanism : Acidolysis cleaves the tert-butyl ether, regenerating the serine hydroxyl group .
- Side Reactions : <1% racemization under optimized conditions .
Coupling Reactions
Fmoc-Ser(tBu)-OH participates in standard peptide bond formation via carbodiimide- or uronium-based activation:
| Activator | Solvent | Coupling Time | Yield | Source |
|---|---|---|---|---|
| HBTU/DIPEA | DMF | 1–2 hours | 95–98% | |
| DCC/HOBt | DCM | 2–4 hours | 90–93% | |
| COMU/N-methylmorpholine | DMF | 30–60 minutes | 97% |
Key Observations :
- Uronium salts (e.g., HBTU) enhance coupling efficiency in sterically hindered sequences .
- Pre-activation strategies reduce epimerization risks during solid-phase synthesis .
Aspartimide Formation
- Risk : Serine’s β-hydroxyl group may cyclize with adjacent aspartic acid residues under basic conditions.
- Mitigation : Use HOBt or Oxyma Pure as additives to suppress side reactions .
Incomplete Deprotection
- Detection : HPLC monitoring of Fmoc removal (λ = 301 nm) .
- Solution : Extended piperidine treatment (up to 45 minutes) for sterically hindered sequences .
Stability Profile
| Condition | Stability | Application |
|---|---|---|
| Basic (pH > 8) | Fmoc group labile | Selective deprotection |
| Acidic (TFA) | tBu group labile | Final resin cleavage |
| Neutral aqueous | Stable for >24 hours | Bioconjugation workflows |
Comparative Analysis with Analogues
Advantages of Fmoc-Ser(tBu)-OH : Orthogonal protection enables sequential deprotection, critical for solid-phase synthesis .
Analytical Validation
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥99.0% | UV detection at 265 nm |
| Enantiomeric Excess | ≥99.8% | Chiral HPLC |
| Residual Solvents | <500 ppm (ethyl acetate) | GC-MS |
Mechanistic Insights
- Coupling : The Fmoc group’s electron-withdrawing nature enhances carbonyl electrophilicity, facilitating amide bond formation .
- Deprotection Kinetics : Pi electron delocalization in the fluorenyl ring accelerates β-elimination under basic conditions .
This comprehensive analysis underscores Fmoc-Ser(tBu)-OH’s versatility in peptide chemistry, enabled by its robust protection strategy and compatibility with modern synthetic methodologies .
科学的研究の応用
Peptide Synthesis
Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis
Fmoc-Ser(tBu)-OH is a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides. This method has been instrumental in synthesizing complex peptides and proteins with high purity and yield.
- Synthesis of Dipeptides : A notable application involves the synthesis of dipeptides such as Fmoc-Ser(tBu)-Cys-OH. The synthetic route typically includes the activation of Fmoc-Ser(tBu)-OH with coupling reagents like HATU (1-Hydroxy-7-azabenzotriazole) and subsequent coupling with cysteine derivatives. This approach has been documented to yield high-quality dipeptides suitable for further biological studies .
| Dipeptide | Synthesis Method | Yield |
|---|---|---|
| Fmoc-Ser(tBu)-Cys-OH | SPPS with HATU coupling | High |
| Fmoc-Ser(tBu)-Ala-OH | SPPS with DIC/HOBt coupling | Moderate |
Self-Assembly in Nanotechnology
Morphological Changes in Self-Assembled Structures
Recent studies have highlighted the self-assembly behavior of Fmoc-Ser(tBu)-OH under varying concentrations and temperatures. At lower concentrations, it tends to form flower-like structures, while at higher concentrations, it transitions to rod-like morphologies. These self-assembled structures exhibit potential applications in material science due to their tunable properties.
- Controlled Morphology : The ability to control the morphology through concentration adjustments paves the way for designing novel materials for drug delivery systems and nanotechnology applications. For instance, flower-like structures can encapsulate drugs effectively, while rod-like forms may enhance stability and release profiles .
| Concentration (mM) | Morphology at Room Temperature | Morphology at Higher Temperature |
|---|---|---|
| 1 | Flower-like | Small rods |
| 8 | Long rods | Big flower-like |
Drug Development
Role in Pharmaceutical Synthesis
Fmoc-Ser(tBu)-OH is utilized in synthesizing bioactive compounds, including peptide-based drugs. Its incorporation into drug candidates enhances their pharmacological properties.
作用機序
The mechanism of action of Fmoc-Ser(tBu)-OH involves the protection and deprotection of the amino and hydroxyl groups of serine during peptide synthesis. The 9-fluorenylmethoxycarbonyl group protects the amino group, preventing unwanted reactions during the synthesis. The tert-butyl group protects the hydroxyl group, ensuring the integrity of the serine residue. These protecting groups are removed under specific conditions, allowing the serine to participate in peptide bond formation .
類似化合物との比較
Fmoc-Protected Amino Acids with tBu Side-Chain Protection
Key Observations :
- Steric Effects : Fmoc-Thr(tBu)-OH and Fmoc-Tyr(tBu)-OH exhibit higher steric hindrance than Fmoc-Ser(tBu)-OH due to bulkier side chains (methyl branch in threonine, aromatic ring in tyrosine), which can reduce coupling efficiency in peptide synthesis .
- Deprotection Specificity : The tBu group on serine and threonine is cleaved under milder acidic conditions (e.g., 50% TFA) compared to the Pbf (pentamethyldihydrobenzofuran) group on arginine, which requires stronger acids (≥95% TFA) .
Alternative Side-Chain Protecting Groups
Key Observations :
- Orthogonal Protection : O-allyl protection enables selective deprotection in the presence of acid-labile groups (e.g., tBu), making it suitable for convergent peptide synthesis .
- Cost Efficiency : Boc-D-Ser(tBu)-OH improved the synthesis of buserelin (a breast cancer drug) by reducing costs from 318元/g to 46元/g while maintaining tBu stability during Boc removal .
Coupling Efficiency and Side Reactions
Fmoc-Ser(tBu)-OH is typically coupled using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/HOBt (diisopropylcarbodiimide/hydroxybenzotriazole) . However, highlights side reactions during coupling, such as guanidinium formation (e.g., compound 26, C₇₂H₁₁₇N₂₁O₁₆S₂), which necessitates HPLC purification to isolate the desired product .
In contrast, bulky residues like Fmoc-Arg(Pbf)-OH require optimized conditions (e.g., DIC/HOBt/DMAP in DMA/DCM) to achieve 93% coupling efficiency, whereas Fmoc-Ser(tBu)-OH typically achieves >95% efficiency under standard protocols .
Purity and Analytical Methods
- HPLC Analysis : Fmoc-Ser(tBu)-OH is analyzed using C18 columns with gradient elution (0.05% phosphoric acid/acetonitrile) at 220 nm, achieving ≥98.0% purity .
- Chiral Separation: Capillary electrophoresis with β-cyclodextrin resolves enantiomers of Fmoc-protected amino acids (e.g., Fmoc-Val-OH), ensuring optical purity critical for bioactive peptides .
Application-Specific Comparisons
- Self-Assembly : Fmoc-Ser(tBu)-OH forms β-sheet-rich fibrils under physiological conditions, unlike Fmoc-Thr(tBu)-OH, which favors helical structures due to hydrogen-bonding differences .
- Anticancer Peptides : Fmoc-Ser(tBu)-OH is integral to YLL3, a peptide enhancing osteogenic progenitor cell activity, whereas Fmoc-Glu(OtBu)-OH is preferred in calcium-binding motifs .
生物活性
Fmoc-Ser(tBu)-OH, or Fmoc-protected serine with a t-butyl side chain, is a significant compound in peptide synthesis and has been widely studied for its biological activity. This article delves into its applications, synthesis methods, and biological properties, supported by data tables and relevant research findings.
Fmoc-Ser(tBu)-OH has the molecular formula and a molecular weight of 397.44 g/mol. It is characterized by high purity levels, typically exceeding 99% as determined by HPLC methods, and exhibits enantiomeric purity of at least 99.8% .
Synthesis Methods
The synthesis of Fmoc-Ser(tBu)-OH typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences. The method is preferred due to its ability to produce high-yield peptides with minimal purification steps. The Fmoc protection group facilitates selective deprotection during the synthesis process .
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Protection of serine with Fmoc group |
| 2 | Introduction of t-butyl side chain |
| 3 | Coupling with other amino acids in SPPS |
| 4 | Deprotection and cleavage from resin |
Antioxidant Properties
Recent studies have demonstrated that Fmoc-Ser(tBu)-OH can influence the self-assembly of peptides, contributing to materials science applications. Its role in forming structured peptide assemblies suggests potential antioxidant capabilities .
Case Study: Morpholine Derivatives
In research focused on synthesizing morpholine and thiomorpholine derivatives, Fmoc-Ser(tBu)-OH was utilized as a key building block. The study highlighted its effectiveness in creating complex molecular structures, showcasing its versatility in medicinal chemistry .
Table 2: Biological Assays
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Scavenging | 0.121 ± 0.01 AsEAC | |
| ABTS Scavenging | 0.173 ± 0.03 GaEAC | |
| FRAP Assay | 2.21 ± 0.23 mM FeSO4 eq. |
The biological activity of Fmoc-Ser(tBu)-OH may be attributed to its structural features that allow it to interact with free radicals effectively. Its hydrophobic residues enhance its ability to engage with lipid bilayers, potentially leading to improved radical scavenging capabilities .
Applications in Drug Development
Fmoc-Ser(tBu)-OH serves as a crucial reagent in peptide synthesis for drug development. Its utility extends to various therapeutic areas, including cancer treatment and neuroprotection, due to its antioxidant properties and ability to form bioactive peptides.
Q & A
Q. What is the role of the Fmoc and tBu protecting groups in Fmoc-Ser(tBu)-OH during solid-phase peptide synthesis (SPPS)?
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during peptide elongation and is cleaved under mild basic conditions (e.g., piperidine). The tBu (tert-butyl) group protects the serine hydroxyl side chain, preventing unwanted side reactions during coupling. This dual protection ensures selective deprotection and efficient synthesis of complex peptides .
Q. How should Fmoc-Ser(tBu)-OH be stored to maintain stability?
Store at 2–8°C in a dry environment. Prolonged exposure to moisture or elevated temperatures can lead to premature deprotection or degradation. For long-term storage, aliquot the compound and avoid repeated freeze-thaw cycles .
Q. What are common applications of Fmoc-Ser(tBu)-OH in academic research?
It is widely used in synthesizing peptides with serine residues, such as antibiotic daptomycin and T-cell epitopes like MUC1. Its tert-butyl-protected hydroxyl group enables chemical selectivity during fragment condensation and cyclization steps .
Q. Which analytical methods are recommended for verifying the purity of Fmoc-Ser(tBu)-OH?
High-performance liquid chromatography (HPLC) with ≥98.0% purity is standard. Mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) are used to confirm structural integrity. Always cross-check the Certificate of Analysis (COA) using the product batch number .
Advanced Research Questions
Q. How can researchers mitigate side reactions during coupling of Fmoc-Ser(tBu)-OH with tyrosine derivatives?
Guanidinium coupling reagents like HATU can lead to uronium byproducts (e.g., compound 15b in Scheme 2). Optimize reaction conditions by reducing equivalents of HATU (1.5 eq.) and DIPEA (5 eq.) in DMF. Monitor reactions using ESI-MS to detect unexpected adducts (e.g., m/z 660.14 for 15b) and purify via reverse-phase HPLC .
Q. What strategies improve coupling efficiency of Fmoc-Ser(tBu)-OH in sterically hindered peptide sequences?
Use a 3:1 DCM/DMF solvent mixture to enhance solubility. Pre-activate the amino acid with HOBt/DIC for 30 minutes before resin addition. For challenging sequences, double coupling (2×20 min) or microwave-assisted synthesis may improve yields .
Q. How does the tert-butyl group influence the self-assembly properties of serine-containing peptides?
The tBu group introduces hydrophobicity, promoting β-sheet formation in peptides like Fmoc-Ser(tBu)-OH variants. This property is exploited in nanomaterials, where controlled morphological changes (e.g., fibril-to-vesicle transitions) are studied using circular dichroism (CD) and TEM .
Q. What experimental precautions are necessary to maintain stereochemical integrity when using Fmoc-Ser(tBu)-OH in SPPS?
Ensure resin swelling in DCM before coupling. Use chiral purity-certified Fmoc-Ser(tBu)-OH ([α]20/D +25.5±1° in acetic acid). Avoid racemization by limiting reaction temperatures to <25°C and using mild bases like DIPEA instead of stronger alternatives .
Q. How do cleavage conditions affect the final product when using Fmoc-Ser(tBu)-OH in peptide synthesis?
The tBu group is acid-labile and removed during global deprotection with trifluoroacetic acid (TFA). Use scavengers like triisopropylsilane (TIPS) to prevent side reactions. For sensitive sequences, optimize TFA concentration (e.g., 95% TFA with 2.5% H2O) and cleavage time (3 hours) .
Methodological Insights
- Purification: Post-synthesis, employ gradient HPLC with C18 columns (acetonitrile/water + 0.1% TFA) for desalting and isolating target peptides .
- Side Reaction Analysis: Use LC-MS to identify byproducts (e.g., guanidinylated adducts) and adjust coupling reagent stoichiometry accordingly .
- Structural Confirmation: Pair NMR (1H, 13C) with high-resolution MS to validate peptide sequences and modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
